N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(4-Chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazoline core fused with an acetamide moiety. The 4-chlorophenyl group at the N-terminus and the 9-fluoro substituent on the quinazoline ring are critical structural motifs. These groups likely influence its physicochemical properties, such as lipophilicity and electronic distribution, which are pivotal for biological interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHDIZHFGNWRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include aryl amines, thionyl chloride, and dichloroethane . Major products formed from these reactions include substituted triazoloquinazolines with varying biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its ability to intercalate with DNA, thereby inhibiting the replication of pathogens . It targets specific molecular pathways involved in the growth and proliferation of bacteria and viruses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups. Below is a detailed analysis:
Core Heterocycle Modifications
- N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Replaces the quinazoline core with a quinoxaline system.
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (): Features a quinazolinone core with 6,8-dichloro substitutions. The additional chlorines increase lipophilicity (logP), possibly enhancing membrane permeability but risking higher toxicity. The target compound’s single fluorine may offer a more balanced pharmacokinetic profile .
Substituent Variations
- N-(2-Ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]quinazolin-2-YL}acetamide (): Differs in the aryl group (2-ethylphenyl vs. 4-chlorophenyl).
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ():
Replaces the triazolo ring with a sulfanyl bridge. The sulfanyl group increases molecular flexibility and may enhance oxidative metabolism, reducing half-life compared to the target compound’s rigid triazolo core .
Functional Group Comparisons
- 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides ():
These analogs, lacking the triazolo ring, exhibit moderate anti-inflammatory activity. The target compound’s triazolo moiety could improve stability and binding specificity, as seen in JQ1 derivatives (), which target bromodomains . - However, the target compound’s 9-fluoro group may provide similar polarity without compromising metabolic stability .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Research Trends and Implications
- Anti-Inflammatory Potential: The target compound’s triazoloquinazoline scaffold and fluorinated aryl group align with anti-inflammatory quinazolinone derivatives (). Its structure may mitigate ulcerogenic risks compared to aspirin-related compounds .
- The 4-chlorophenyl group may enhance selectivity for BET-family proteins .
- Metabolic Stability: The 9-fluoro substituent could reduce cytochrome P450-mediated metabolism, improving half-life over non-halogenated analogs .
Biological Activity
N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a novel compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapy. This article aims to explore the biological activity of this compound through various studies and evaluations.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.8 g/mol. Its structure incorporates a triazolo ring fused to a quinazoline framework, which is significant for its biological properties.
Biological Activity Overview
Research has indicated that triazoloquinazolines exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of triazoloquinazolines as anticancer agents. They are known to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit inflammatory pathways.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized triazoloquinazolines against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal cancer). The results indicated moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM depending on the specific derivative tested .
- Mechanism of Action : The mechanism behind the anticancer activity includes inhibition of the epidermal growth factor receptor (EGFR) and topoisomerase II. For instance, one derivative showed an IC50 value of 0.69 µM against EGFR-TK, leading to G2/M phase arrest in MCF-7 cells .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HepG2 | N-(4-chlorophenyl)-... | 29.47 |
| MCF-7 | N-(4-chlorophenyl)-... | 27.05 |
| PC3 | N-(4-chlorophenyl)-... | Not specified |
| HCT-116 | N-(4-chlorophenyl)-... | 17.35 |
Antimicrobial Activity
Research has shown that similar compounds exhibit antimicrobial properties against various pathogens. The presence of halogenated phenyl groups enhances the interaction with microbial membranes, leading to increased efficacy.
Anti-inflammatory Effects
Some derivatives have been reported to inhibit TNF-alpha production in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
